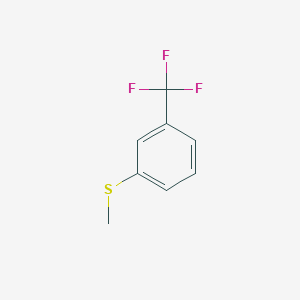

3-Trifluoromethylthioanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Trifluoromethylthioanisole is a research chemical with the molecular formula C8H7F3S and a molecular weight of 192.2 g/mol . It’s primarily used for research purposes .

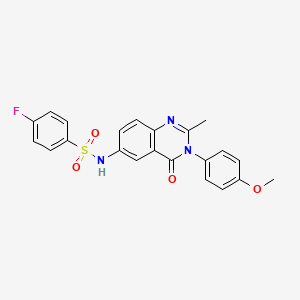

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H7F3S . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, three fluorine atoms, and one sulfur atom.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, trifluoromethylation reactions have been a topic of significant research. These reactions often involve the generation of a trifluoromethyl radical via photoredox processes .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its predicted melting point is -8.05°C, and it has a boiling point of 37-38°C at 0.1 mmHg . The predicted density is approximately 1.3 g/mL, and the refractive index is predicted to be n20D 1.49 .科学的研究の応用

Synthesis of Functionalized Carbonyl Compounds :

- The trifluoromethylthio group (SCF3) is increasingly used in pharmaceutical, agrochemical, and material chemistry due to its ability to modulate lipophilicity, bioavailability, and metabolic stability of molecules. This group plays a crucial role in the synthesis of α-SCF3-substituted carbonyl compounds, which are highly potent in medicinal chemistry. Catalytic strategies and stereoselective methods are being developed for the synthesis of these compounds (Rossi et al., 2018).

Development of Slow-Release Paint Pigments :

- Trifluoromethylthio derivatives, such as 3-Trifluoromethylthioanisole, are being explored for use in corrosion control. For instance, a novel method to modify water-soluble triazole particles using a plasma polymerization technique has been presented. These modified particles can be used in water-based epoxy coatings for corrosion control, demonstrating the potential of trifluoromethylthio compounds in material sciences (Yang & Ooij, 2004).

HIV-1 Reverse Transcriptase Inhibitors :

- Trifluoromethylthio compounds are integral in developing inhibitors for HIV-1 reverse transcriptase. The presence of the trifluoromethyl group in drugs such as Efavirenz has shown significant results in anti-HIV chemotherapy. New 3-hydroxy-2-oxo-3-trifluoromethylindole compounds have been synthesized as potential reverse transcriptase inhibitors, highlighting the medical importance of these compounds (Boechat et al., 2007).

Pharmacophoric Groups in Medicinal Chemistry :

- The trifluoromethylthio group is being evaluated for its role in pharmacophoric interactions with biological targets. The study of 1,2,3-triazoles, which can incorporate trifluoromethylthio groups, has provided insights into their potential as pharmacophoric groups with good pharmacokinetic profiles (Massarotti et al., 2014).

Electrophilic Reagents for Trifluoromethylthiolation :

- Research has been conducted on developing shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents facilitate the easy installation of the trifluoromethylthio group into small molecules, enhancing their cell-membrane permeability and chemical/metabolic stability. This has significant implications for drug molecule design (Shao et al., 2015).

Organic Synthesis and Scaffold Diversification :

- 3-Trifluoromethylpyrazole derivatives, which can be synthesized from this compound, are important for both the agrochemical and pharmaceutical industry. A novel method for the synthesis of these derivatives has been reported, emphasizing the utility of trifluoromethylthio compounds in organic synthesis and their potential in drug development (Lv et al., 2019).

Safety and Hazards

将来の方向性

Trifluoromethylation reactions, such as those potentially involving 3-Trifluoromethylthioanisole, are a hot topic in synthetic chemistry. The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

特性

IUPAC Name |

1-methylsulfanyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFFWLOMDITUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)

![N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2448052.png)

![N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2448054.png)

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)